4-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid
Overview
Description
4-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid is a complex organic compound with the molecular formula C18H18N2O4S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,5-dimethylphenol with chloroacetic acid to form 3,5-dimethylphenoxyacetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acyl chloride, which is subsequently reacted with 4-aminobenzoic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The carbamothioyl group can be reduced to form the corresponding amine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinone derivatives, while reduction of the carbamothioyl group can produce amines.
Scientific Research Applications
4-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and carbamothioyl groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzoic acid moiety can also participate in electrostatic interactions with charged residues in the target proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-({[(4-chloro-3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid
- 3-({[(3,5-dimethylphenoxy)acetyl]amino}carbonothioyl)amino-4-methylbenzoic acid
- 3,5-dibromo-2-({[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}thioxomethyl)amino-benzoic acid
Uniqueness
4-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both phenoxy and carbamothioyl groups allows for versatile chemical reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-11-7-12(2)9-15(8-11)24-10-16(21)20-18(25)19-14-5-3-13(4-6-14)17(22)23/h3-9H,10H2,1-2H3,(H,22,23)(H2,19,20,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJOVUQOSACWAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361694 | |
Record name | STK018501 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
532979-46-7 | |
Record name | STK018501 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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